N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is a synthetic derivative of (-)-(3S,4R)-3,4-dihydro-3-hydroxy-2, 2-dimethyl-4-(N-acetyl-N-hydroxyamino)-6-cyano-2H-1-benzopyran-3-ol (Y-26763). Y-26763 belongs to a class of compounds known as potassium channel openers (PCOs), which are known for their vasodilatory effects. N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide itself acts as a prodrug, being metabolized in vivo to Y-26763.
This compound has garnered significant interest in scientific research for its potential antihypertensive properties, demonstrating a slow onset and long duration of action compared to other PCOs like lemakalim.
A detailed synthesis of N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is described in the paper "Novel potassium channel opener prodrugs with a slow onset and prolonged duration of action." The synthesis involves a multi-step process starting with the preparation of (-)-(3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(3-oxo-cyclopent-1-enyloxy)-2H-1-benzopyran-6-carbonitrile. This compound is then reacted with various benzyl halides, followed by deprotection to yield the desired prodrug compounds, including N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide.
A key chemical reaction involving N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is its in vivo metabolism. The compound acts as a prodrug, undergoing enzymatic cleavage to release the active compound Y-26763, a potent potassium channel opener. The specific enzymes and pathways involved in this metabolic conversion are not detailed in the reviewed papers.
The mechanism of action of N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is primarily mediated by its active metabolite, Y-26763. Y-26763 acts as a potassium channel opener, specifically targeting ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle. [, ] Opening of these channels leads to membrane hyperpolarization, reducing calcium influx and ultimately leading to relaxation of the smooth muscle and vasodilation. This mechanism contributes to the antihypertensive effects observed with N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7